3-Amino-4H-thiochromen-4-one
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Overview
Description
3-Amino-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the thiochromone family, which is structurally related to chromones (benzopyrans). The presence of sulfur in place of oxygen in the chromone structure imparts unique chemical and biological properties to thiochromones .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-4H-thiochromen-4-one can be synthesized through various methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the bromination of thiochroman-4-one in chloroform, followed by refluxing with sodium acetate in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4H-thiochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of thiochromones is generally lower than that of chromones due to the greater aromaticity of the thiopyrone ring .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using standard reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4H-thiochromen-4-one 1,1-dioxide derivatives .
Scientific Research Applications
3-Amino-4H-thiochromen-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various sulfur-containing heterocycles.
Biology: Thiochromones exhibit promising biological activities, including antileishmanial and antimicrobial properties
Industry: Thiochromones are used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 3-Amino-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, thiochromones bearing a vinyl sulfone moiety can inhibit cysteine proteases by nucleophilic attack on the β position to the sulfone . Additionally, these compounds can increase reactive oxygen species levels and disrupt mitochondrial function, leading to cell death in parasites .
Comparison with Similar Compounds
3-Amino-4H-thiochromen-4-one can be compared with other similar compounds such as:
Thiochromones: These are thio analogs of chromones, where the oxygen atom is replaced with sulfur.
Thioflavones: These compounds are easier to synthesize but have lower reactivity due to steric hindrance.
Thioxanthones: These are hetero analogs of thiochromones with different structural features.
The uniqueness of this compound lies in its specific substitution pattern and the presence of an amino group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-aminothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEWVQCUWPFPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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